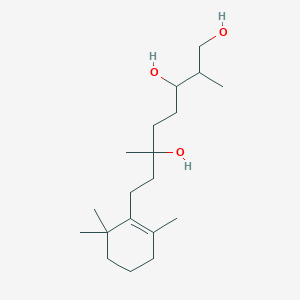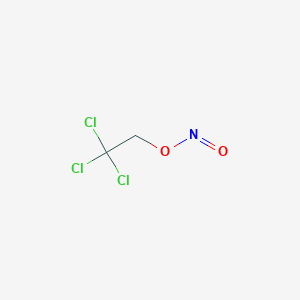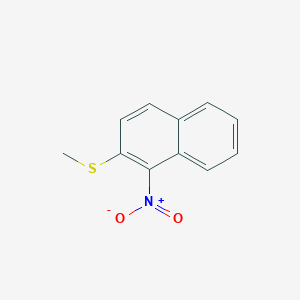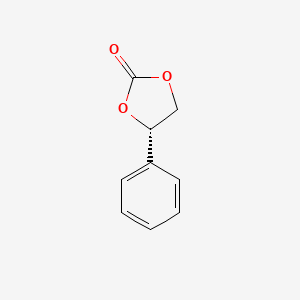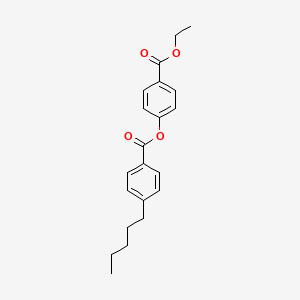
4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate is an organic compound known for its unique chemical structure and properties. It is a derivative of benzoic acid and is characterized by the presence of an ethoxycarbonyl group and a pentyl chain. This compound is often used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the process is carried out under reflux conditions to ensure complete reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates .
Aplicaciones Científicas De Investigación
4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme interactions and as a model compound in biochemical assays.
Mecanismo De Acción
The mechanism of action of 4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the pentyl chain can influence the compound’s hydrophobicity and membrane permeability. These properties make it a versatile compound in various biochemical and pharmacological studies .
Comparación Con Compuestos Similares
4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate can be compared with other similar compounds such as:
4-(Methoxycarbonyl)phenyl 4-pentylbenzoate: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and solubility properties.
4-(Ethoxycarbonyl)phenyl 4-butylbenzoate: Similar structure but with a shorter butyl chain, affecting its hydrophobicity and interaction with biological membranes.
4-(Ethoxycarbonyl)phenyl 4-hexylbenzoate: Similar structure but with a longer hexyl chain, influencing its physical properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Propiedades
Número CAS |
90233-52-6 |
|---|---|
Fórmula molecular |
C21H24O4 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(4-ethoxycarbonylphenyl) 4-pentylbenzoate |
InChI |
InChI=1S/C21H24O4/c1-3-5-6-7-16-8-10-18(11-9-16)21(23)25-19-14-12-17(13-15-19)20(22)24-4-2/h8-15H,3-7H2,1-2H3 |
Clave InChI |
AEVBGNFOCRGTHU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


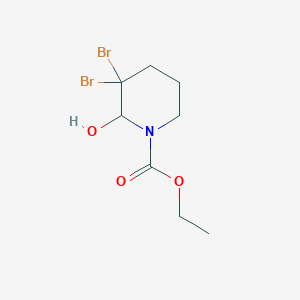
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
![1,1'-Methylenebis[2-(nonyloxy)benzene]](/img/structure/B14366042.png)
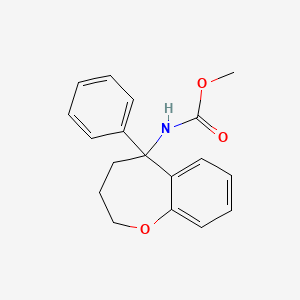
![(3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14366054.png)
![4-[1-(Acetyloxy)ethenyl]phenyl butanoate](/img/structure/B14366060.png)
![Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B14366062.png)

